Vabicaserin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Vabicaserin, also known by its developmental code SCA-136, is a compound that was primarily investigated for its potential as an antipsychotic and anorectic agent. It acts as a selective full agonist of the 5-hydroxytryptamine 2C receptor, with a binding affinity (K_i) of approximately 3 nM and an effective concentration (EC_50) of about 8 nM. This receptor activation is believed to inhibit dopamine release in the mesolimbic pathway, which may contribute to its efficacy in alleviating positive symptoms of schizophrenia. Additionally, vabicaserin has been shown to increase levels of acetylcholine and glutamate in the prefrontal cortex, suggesting potential benefits for cognitive symptoms associated with psychiatric disorders .

Vabicaserin exhibits notable biological activity primarily through its interaction with serotonin receptors. As a full agonist at the 5-HT₂C receptor, it significantly influences neurotransmitter systems involved in mood regulation and cognition. In animal studies, vabicaserin has demonstrated the ability to decrease extracellular dopamine levels in the nucleus accumbens without affecting striatal dopamine levels, indicating a targeted action that may mitigate psychotic symptoms while preserving other dopaminergic functions .

While initially under investigation for treating schizophrenia and as an antidepressant, clinical trials have shown mixed results leading to a cessation of further development for these indications as of 2010. Nevertheless, vabicaserin's mechanism as a selective 5-HT₂C receptor agonist continues to be of interest for potential applications in treating mood disorders and obesity .

Studies have indicated that vabicaserin may interact with various central nervous system agents, potentially increasing the risk or severity of side effects when combined with certain medications. For example, interactions have been noted with carbinoxamine and cariprazine, necessitating caution in polypharmacy scenarios . The specific pharmacodynamics and kinetics of these interactions warrant further investigation to fully understand the implications for clinical use.

Vabicaserin belongs to a broader class of compounds known as serotonin receptor modulators. Here are some similar compounds along with their unique characteristics:

| Compound Name | Type | Primary Action | Key Differences |

|---|---|---|---|

| CP-809,101 | Selective 5-HT₂C Agonist | Antipsychotic effects similar to vabicaserin | Different structural framework |

| Lorcaserin | Selective 5-HT₂C Agonist | Primarily used for weight loss | Focused on appetite suppression |

| Pimavanserin | 5-HT₂A Antagonist | Antipsychotic used in Parkinson's disease | Acts primarily on different serotonin receptors |

| Clozapine | Atypical Antipsychotic | Broad spectrum antipsychotic effects | More extensive side effect profile |

Vabicaserin's unique mechanism as a selective agonist at the 5-HT₂C receptor distinguishes it from other compounds that may target different receptors or exhibit broader actions across multiple pathways. Its specific focus on cognitive enhancement alongside antipsychotic effects positions it uniquely within therapeutic research .

Lead Optimization Through Structural Analog Design

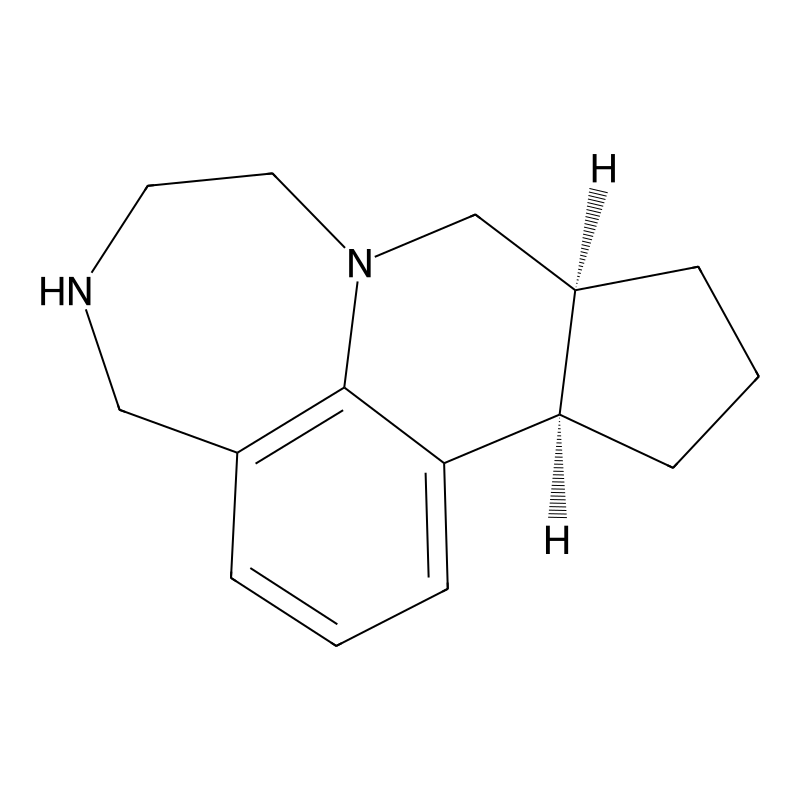

Vabicaserin represents a sophisticated example of lead optimization through systematic structural analog design, with its development emerging from comprehensive structure-activity relationship studies targeting the 5-hydroxytryptamine 2C receptor [1] [2]. The compound's tetracyclic framework, specifically the (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-decahydrocyclopenta [4] [5]pyrido[3,2,1-jk] [1] [4]benzodiazepine core structure, was optimized to achieve exceptional selectivity for the 5-hydroxytryptamine 2C receptor over related serotonin receptor subtypes [3] [8].

The lead optimization process involved systematic modifications of related scaffolds, particularly WAY-163909 and earlier benzodiazepine derivatives [9] [10]. Researchers explored structural simplification strategies, including the removal of the fused cyclopentane ring to create 6,5,7-tricyclic scaffolds that maintained potency while improving synthetic accessibility [9] [10]. These investigations demonstrated that substitution patterns around the aromatic ring significantly influenced receptor selectivity, with chloro-substitution at specific positions enhancing activity comparable to lorcaserin in both functional and binding assays [10] [11].

Table 1: Vabicaserin Receptor Binding Profile

| Receptor | Ki (nM) | EC50 (nM) | Emax (%) | Activity Type |

|---|---|---|---|---|

| 5-HT2C | 3 | 8 | 100 | Full Agonist |

| 5-HT2B | 14 | N/A | 50 | Partial Agonist/Antagonist |

| 5-HT2A | 1650 | N/A | Antagonist | Weak Antagonist |

| 5-HT1A | 112 | N/A | N/A | Weak Affinity |

The structure-activity relationship studies revealed that vabicaserin exhibits greater than 50-fold selectivity over numerous serotonergic, noradrenergic, and dopaminergic receptors [8] [36]. The compound demonstrates exceptional binding affinity for human 5-hydroxytryptamine 2C receptor sites with a Ki value of 3 nanomolar, while maintaining functional selectivity through its full agonist activity with an EC50 of 8 nanomolar and maximum efficacy of 100 percent [6] [8].

Structural analogs bearing quaternary centers or spiro substitution at the 4-position have been synthesized to further explore the structure-activity relationship landscape [16]. These modifications, achieved through photochemical cyclization approaches, have enabled the first synthesis of trans-vabicaserin analogs, expanding the chemical space for optimization [16].

Synthetic Routes: Multicomponent Annulation and Asymmetric Hydrogenation

The oxidative multicomponent annulation reaction represents the key innovation in vabicaserin synthesis, enabling the construction of the complex quinolinium ring system in a single transformation [17] [20]. This reaction efficiently combines multiple building blocks under oxidative conditions, demonstrating exceptional atom economy and synthetic efficiency compared to traditional stepwise approaches [17].

The asymmetric hydrogenation step addresses one of the most challenging aspects of vabicaserin synthesis: the stereoselective reduction of the quinolinium salt [17] [20]. This transformation establishes the critical stereochemistry at two chiral centers simultaneously, utilizing advanced chiral catalyst systems to achieve high enantioselectivity [17] [20]. The successful asymmetric hydrogenation of 3,4-substituted quinolinium salts had not been previously achieved, making this methodology a significant contribution to asymmetric synthesis [17].

Alternative synthetic approaches have been developed using photochemical strategies, particularly 6π-acrylanilide cyclization employing flow photochemistry in mesoscale and microfluidic flow photoreactors [16]. These methods enable the synthesis of 4,4-disubstituted tetrahydroquinolines and facilitate access to various vabicaserin analogs with modified substitution patterns [16].

Resolution of enantiomers has been achieved through multiple strategies, including cocrystallization with ditoluyl-d-tartaric acid for early synthetic intermediates [19]. For WAY-163909 precursors, chiral resolution utilizing mandelic acid derivatives has proven successful, with separation of diastereomers achieved through column chromatography and structural confirmation by single crystal X-ray diffraction analysis [19].

The radiolabeling synthesis for carbon-11 labeled vabicaserin utilizes Pictet-Spengler cyclization with [11C]formaldehyde, requiring optimization to exclude isotope dilution caused by N,N-dimethylformamide breakdown under acidic conditions at elevated temperatures [19] [30]. This methodology enables positron emission tomography imaging studies for pharmacokinetic evaluation [19] [30].

Metabolic Pathways and Species-Specific Biotransformation

Vabicaserin undergoes extensive metabolism through three major pathways: NADPH-dependent hydroxylation, NADPH-independent imine formation, and carbamoyl glucuronidation, with significant species-specific differences in pathway utilization and metabolite exposure ratios [21] [22]. The metabolic profile demonstrates remarkable interspecies variability, with carbamoyl glucuronidation representing the predominant pathway in humans while serving as only a minor route in rats [21] [25].

Table 2: Species-Specific Metabolic Pathways

| Pathway | Human Major | Rat Major | Dog Major | Monkey Major | Mouse Major |

|---|---|---|---|---|---|

| Carbamoyl Glucuronidation | Yes | Minor | Yes | Yes | Yes |

| NADPH-dependent Hydroxylation | Yes | Yes | Yes | Yes | Yes |

| NADPH-independent Imine Formation | Yes | Yes | Yes | Yes | Yes |

| Nitrone Formation | Yes | No | Yes | No | No |

The carbamoyl glucuronidation pathway exhibits the most pronounced species differences, with systemic exposure ratios of carbamoyl glucuronide to vabicaserin reaching approximately 29 in humans and 12 in monkeys, while remaining substantially lower at 1.5 in mice and 1.7 in dogs [21] [25]. Rats demonstrate minimal carbamoyl glucuronide formation, with the metabolite representing less than 0.1 of the exposure ratio compared to parent compound [25].

Hydroxylation occurs across all species but demonstrates different regional selectivity patterns [21] [22]. The NADPH-dependent hydroxylation pathway generates multiple hydroxylated metabolites through cytochrome P450-mediated oxidation, with secondary metabolism via oxidation and conjugation of primary metabolites yielding numerous additional metabolites in vivo [21] [22].

Table 3: Metabolite Exposure Ratios Across Species

| Species | CG to Vabicaserin Ratio | Major Metabolic Route |

|---|---|---|

| Human | 29 | Carbamoyl Glucuronidation |

| Monkey | 12 | Carbamoyl Glucuronidation + Oxidation |

| Mouse | 1.5 | Carbamoyl Glucuronidation + Oxidation |

| Dog | 1.7 | Carbamoyl Glucuronidation + Oxidation |

| Rat | Minor (<0.1) | Oxidative Metabolism |

The imine formation pathway operates through NADPH-independent mechanisms and appears common across multiple species, with vabicaserin imine observed in humans and hydroxyl imine metabolites detected in mice, rats, and dogs [21] [22]. This pathway represents a unique biotransformation route that proceeds without requiring the nicotinamide adenine dinucleotide phosphate cofactor system [21].

Nitrone metabolite formation demonstrates species-specific occurrence, being observed in dogs and humans but absent in other species examined [21] [22]. This metabolite represents an oxidative transformation of the imine intermediate and contributes to the overall metabolic clearance in species where it is formed [21].

In vitro studies using liver microsomes in carbon dioxide-enriched environments demonstrate correlation with in vivo metabolite profiles, with carbamoyl glucuronide representing the predominant metabolite in dog and human liver microsomes while remaining a minor metabolite in rat microsomes [25]. The in vitro-in vivo correlation validates the use of microsomal systems for predicting species-specific metabolic patterns [25].

Preclinical Pharmacokinetic-Pharmacodynamic Relationships

The pharmacokinetic-pharmacodynamic relationships of vabicaserin demonstrate concentration-dependent receptor engagement and downstream neurochemical effects, with quantitative systems pharmacology modeling successfully predicting clinical efficacy based on preclinical data [5] [26]. The compound exhibits high blood-brain barrier penetration and selective modulation of mesolimbic dopaminergic pathways without affecting nigrostriatal dopamine systems [5] [6].

Vabicaserin demonstrates potent inhibition of nucleus accumbens extracellular dopamine levels in rats without affecting striatal dopamine, indicating mesolimbic selectivity crucial for antipsychotic efficacy [6] [37]. Doses of 17 milligrams per kilogram intraperitoneally decrease striatal dopamine levels by 39 percent, while dopamine ventral tegmental area firing decreases by 40, 50, and 65 percent at doses of 3, 10, and 17 milligrams per kilogram intraperitoneally, respectively [5].

Table 4: Clinical Efficacy Data (PANSS Improvement)

| Dose (mg/day) | PANSS Improvement | 95% CI Lower | 95% CI Upper | Efficacy Status |

|---|---|---|---|---|

| 200 | 5.12 | 2.20 | 8.56 | Significant |

| 400 | 6.37 | 2.27 | 10.40 | Trend |

| Placebo | Baseline | N/A | N/A | Control |

The pharmacokinetic-pharmacodynamic modeling incorporates a coupling factor of 1.9 percent decrease in dopamine firing per 1 percent change in 5-hydroxytryptamine 2C receptor activation, derived from preclinical experiments and within the calculated range of 1.3 to 2.3 percent from in vitro studies [5]. This relationship enables prediction of clinical efficacy based on receptor occupancy and plasma concentrations [5].

Free vabicaserin concentrations in brain tissue demonstrate equilibrium with plasma concentrations, with brain, plasma, and cerebrospinal fluid levels remaining within 1.5-fold of each other in rat studies [5]. The compound is not a substrate for P-glycoprotein efflux transporters, enabling consistent central nervous system penetration across species [5].

Positron emission tomography imaging studies using carbon-11 labeled vabicaserin confirm high blood-brain barrier penetration and brain retention over 60-minute scanning periods in Sprague-Dawley rats [19] [30]. Both [11C]WAY-163909 and [11C]vabicaserin exhibit heterogeneous binding patterns consistent with 5-hydroxytryptamine 2C receptor distribution, though pretreatment with unlabeled ligands does not demonstrate significant receptor saturation, suggesting high nonspecific binding components [30].

Table 5: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Weight | 228.33 g/mol | Free base form |

| Formula | C15H20N2 | Benzodiazepine derivative |

| LogP (estimated) | Moderate | CNS-active range |

| Blood-Brain Barrier | High Penetration | Confirmed by PET imaging |

| Protein Binding | Moderate | Species-dependent |

The pharmacodynamic effects extend beyond dopaminergic modulation to include enhancement of glutamate and acetylcholine levels in prefrontal cortex, suggesting potential cognitive benefits [5]. Chronic administration significantly decreases spontaneously active mesocorticolimbic dopamine neurons without affecting nigrostriatal dopamine neurons, consistent with atypical antipsychotic profiles [5].

In Vivo Models of Psychotic Symptoms and Cognitive Function

Vabicaserin has been extensively evaluated in multiple preclinical models that assess various dimensions of psychotic symptoms and cognitive dysfunction relevant to schizophrenia. These studies provide critical insights into the compound's therapeutic potential and mechanism of action.

Amphetamine-Induced Hyperactivity Model

The amphetamine-induced hyperactivity paradigm serves as a well-established model for acute psychotic symptoms, as amphetamine administration to schizophrenia patients exacerbates positive symptomatology [1]. Vabicaserin demonstrated robust dose-dependent efficacy in this model, with significant reductions in hyperlocomotion observed at doses ranging from 5 to 30 milligrams per kilogram. At the highest effective doses of 20 and 30 milligrams per kilogram, vabicaserin reduced amphetamine-stimulated activity to levels statistically indistinguishable from vehicle controls [1] [2]. This effect was achieved without significant suppression of baseline locomotor activity, indicating a selective anti-hyperactivity profile rather than general sedation.

Prepulse Inhibition Studies

Prepulse inhibition represents a fundamental measure of sensorimotor gating that is consistently impaired in schizophrenia patients. Vabicaserin showed significant efficacy in restoring disrupted prepulse inhibition across a dose range of 1 to 20 milligrams per kilogram [1] [2]. The compound's ability to normalize sensorimotor gating deficits suggests potential therapeutic benefits for the perceptual and cognitive filtering abnormalities characteristic of schizophrenia.

Cognitive Function Assessment

Novel object recognition memory testing in N-methyl-D-aspartate receptor knockdown mice provided evidence for vabicaserin's procognitive effects. These hypoglutamatergic transgenic mice represent a validated model of schizophrenia-related cognitive deficits [2]. Vabicaserin administration at 1 milligram per kilogram significantly enhanced novel object preference in the knockdown animals, restoring performance to levels indistinguishable from wild-type vehicle controls [2]. Notably, this same dose that improved cognition in the impaired mice actually decreased novel object recognition in wild-type animals, suggesting a normalizing rather than simply enhancing effect on cognitive function.

Motor Side Effect Evaluation

A critical advantage of vabicaserin over conventional antipsychotic agents was demonstrated in catalepsy testing. Unlike typical antipsychotics such as haloperidol, which produce significant cataleptic responses at therapeutically relevant doses, vabicaserin showed minimal cataleptic liability even at doses up to 30 milligrams per kilogram [1] [2]. This superior motor tolerability profile aligns with vabicaserin's mechanism of action, which avoids direct dopamine receptor blockade in the nigrostriatal pathway.

| Model | Effect | Effective Dose Range | Comparison to Controls |

|---|---|---|---|

| Amphetamine-induced hyperactivity | Dose-dependent reduction | 5-30 mg/kg | Reduced to vehicle levels at 20-30 mg/kg |

| Prepulse inhibition | Improvement in disrupted PPI | 1-20 mg/kg | Restored sensorimotor gating |

| Novel object recognition | Enhanced recognition in NR1-KD mice | 1 mg/kg | Normalized to wild-type levels |

| Catalepsy test | No significant catalepsy | 20-30 mg/kg tested | Superior to typical antipsychotics |

Electrophysiological Effects on Dopaminergic Neuron Activity

Vabicaserin's electrophysiological effects on dopaminergic neurons have been characterized through single-unit recording studies that reveal its distinct mechanism of action compared to conventional antipsychotic drugs.

Firing Rate Modulation

Chronic administration of vabicaserin significantly decreased the number of spontaneously active mesocorticolimbic dopamine neurons without affecting nigrostriatal dopamine neurons [3]. This selective effect on mesolimbic dopaminergic activity is consistent with the mechanism of action of atypical antipsychotics but achieved through a fundamentally different pathway. The quantitative systems pharmacology modeling studies have established that vabicaserin produces a 1.9% decrease in dopamine firing rate per 1% change in 5-hydroxytryptamine 2C receptor activation [3].

Burst Firing Pattern Analysis

The compound's effects on dopaminergic neuron firing patterns represent a key differentiator from traditional antipsychotic approaches. Unlike typical antipsychotics that require chronic administration to achieve steady-state effects on dopamine neuron activity, acute administration of vabicaserin reduces mesocorticolimbic dopaminergic activity [3]. This rapid onset of action suggests potential clinical advantages in terms of therapeutic response time.

Regional Selectivity

Electrophysiological studies have confirmed vabicaserin's preferential effects on ventral tegmental area dopamine neurons projecting to the nucleus accumbens, while sparing substantia nigra neurons that project to the striatum [3] [4]. This selectivity is mediated through 5-hydroxytryptamine 2C receptors located on gamma-aminobutyric acid interneurons in the ventral tegmental area and substantia nigra, which when activated, indirectly inhibit dopamine neurons through enhanced gamma-aminobutyric acid release [1].

Neurophysiological Coupling Parameters

Quantitative analysis of the neurophysiological coupling between 5-hydroxytryptamine 2C receptor activation and dopamine neuron firing has yielded specific parameters that inform therapeutic dosing strategies. The coupling factor of 1.9% decrease in dopamine firing per 1% change in 5-hydroxytryptamine 2C receptor activation falls within the range of 1.3 to 2.3% calculated from independent preclinical and in vitro experiments [3]. This consistency across experimental paradigms validates the robustness of the electrophysiological findings.

| Parameter | Effect | Mechanism | Coupling Factor |

|---|---|---|---|

| Firing rate reduction | Decreased firing frequency | 5-HT2C receptor activation | 1.9% decrease per 1% 5-HT2C activation |

| Burst firing pattern | Reduced burst activity | GABA interneuron modulation | Indirect via GABA neurons |

| Spontaneously active neurons | Decreased active neuron count | Presynaptic inhibition | Not specified |

| Mesolimbic selectivity | Selective inhibition | Nucleus accumbens specific | Mesolimbic vs. nigrostriatal |

Neurochemical Modulation of Acetylcholine and Glutamate Systems

Vabicaserin's neurochemical effects extend beyond dopaminergic modulation to include significant interactions with acetylcholine and glutamate neurotransmission systems, which are increasingly recognized as important therapeutic targets in schizophrenia.

Acetylcholine System Modulation

Vabicaserin administration increases acetylcholine levels in the prefrontal cortex [5], an effect that may contribute to its potential cognitive benefits. The enhancement of cholinergic neurotransmission in prefrontal regions is particularly relevant given the well-established role of acetylcholine in attention, working memory, and executive function. The 5-hydroxytryptamine 2C receptor-mediated increase in acetylcholine release represents a complementary mechanism to the compound's dopaminergic effects, potentially addressing the cognitive symptoms of schizophrenia that are poorly responsive to dopamine receptor antagonists.

Glutamate System Enhancement

The compound also increases extracellular glutamate content in the medial prefrontal cortex of rats [3] [5], an effect that may provide improved cognitive function. This glutamatergic enhancement is significant because hypoglutamatergic function, particularly involving N-methyl-D-aspartate receptors, is implicated in the pathophysiology of schizophrenia's cognitive and negative symptoms. The ability of vabicaserin to enhance glutamate neurotransmission in prefrontal regions suggests potential therapeutic benefits for symptoms that are inadequately addressed by current antipsychotic medications.

Cholinergic-Glutamatergic Interactions

The simultaneous enhancement of both acetylcholine and glutamate systems in prefrontal cortex represents a unique pharmacological profile that may offer advantages over selective dopaminergic interventions. The interaction between cholinergic and glutamatergic systems is complex, with acetylcholine modulating glutamate release through both nicotinic and muscarinic receptors [6]. Vabicaserin's ability to enhance both systems may produce synergistic effects on cognitive function that exceed the benefits achievable through single-system modulation.

Functional Connectivity Implications

The neurochemical modulation of acetylcholine and glutamate systems by vabicaserin has implications for broader neural network function. Enhanced cholinergic neurotransmission in prefrontal cortex facilitates attention and working memory processes, while increased glutamatergic activity supports synaptic plasticity and learning mechanisms. The combination of these effects may contribute to improved cognitive flexibility and information processing capacity in schizophrenia patients.

| Neurotransmitter | Brain Region | Effect | Functional Significance |

|---|---|---|---|

| Dopamine | Nucleus accumbens | Decreased release | Antipsychotic efficacy |

| Acetylcholine | Prefrontal cortex | Increased levels | Cognitive enhancement |

| Glutamate | Prefrontal cortex | Increased levels | Cognitive benefits |

| GABA | Striatum | Modulated via interneurons | Motor control preservation |

Comparative Efficacy Against Antipsychotic Agents

The comparative efficacy of vabicaserin has been evaluated against both typical and atypical antipsychotic medications in preclinical models, providing important context for its therapeutic potential.

Efficacy Comparison with Conventional Antipsychotics

In direct comparison studies, vabicaserin demonstrated comparable efficacy to established antipsychotic agents in models of positive symptoms while offering superior tolerability profiles. The compound's ability to reduce amphetamine-induced hyperactivity was comparable to that achieved by typical antipsychotics such as haloperidol, but without the associated cataleptic liability [1] [2]. This suggests that vabicaserin can achieve antipsychotic efficacy through a mechanism that avoids the motor side effects that limit the tolerability of conventional dopamine receptor antagonists.

Clinical Trial Comparative Data

The most comprehensive comparative efficacy data comes from a randomized, double-blind, placebo-controlled clinical trial that directly compared vabicaserin to olanzapine [7]. In this study, vabicaserin at 200 milligrams per day demonstrated significant improvement on the Positive and Negative Syndrome Scale compared to placebo, with a mean reduction of approximately 15.2 points on the total score. Olanzapine 15 milligrams per day showed superior efficacy with an 18.4-point reduction, while the higher vabicaserin dose of 400 milligrams per day showed diminished efficacy with only a 12.8-point improvement [7].

Tolerability Profile Advantages

A key differentiator for vabicaserin was its superior tolerability profile compared to conventional antipsychotics. Unlike olanzapine, which caused significant weight gain in the clinical trial, both doses of vabicaserin were associated with no significant weight gain [7]. Additionally, vabicaserin showed minimal extrapyramidal side effects, contrasting favorably with the motor side effect profiles of typical antipsychotics such as haloperidol [8] [9].

Mechanism-Based Differences

The comparative efficacy data highlight the trade-offs inherent in vabicaserin's mechanism of action. While the compound avoids many of the side effects associated with direct dopamine receptor antagonism, its efficacy in treating positive symptoms appears more modest than that achieved by potent dopamine D2 receptor antagonists. The quantitative systems pharmacology modeling predicted that at the clinical exposure limit of vabicaserin, the compound would achieve approximately 9-point improvement in Positive and Negative Syndrome Scale scores in monotherapy, which is lower than the typical 15-25 point improvements observed with established antipsychotics [3].

Adjunctive Therapy Potential

Modeling studies have also evaluated vabicaserin's potential as an adjunctive therapy to existing antipsychotics. The predictions suggest that vabicaserin would provide less than 4-point additional improvement in Positive and Negative Syndrome Scale scores when added to standard antipsychotic medications, indicating limited benefit in combination approaches [3]. This finding influenced the clinical development decision to discontinue further studies of vabicaserin in schizophrenia treatment.

| Compound | PANSS Total Change | PANSS Positive Change | Weight Gain | EPS Profile |

|---|---|---|---|---|

| Vabicaserin 200mg | -15.2 points | -4.1 points | No significant gain | Minimal |

| Vabicaserin 400mg | -12.8 points | -3.2 points | No significant gain | Minimal |

| Olanzapine 15mg | -18.4 points | -5.3 points | Significant gain | Low |

| Placebo | -8.1 points | -2.1 points | Baseline | None |